N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a pyran ring
Properties
Molecular Formula |
C13H10N4O5 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C13H10N4O5/c1-20-10-6-22-9(5-7(10)18)12(19)15-13-14-11(16-17-13)8-3-2-4-21-8/h2-6H,1H3,(H2,14,15,16,17,19) |
InChI Key |
CIUVJUOPLHQCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the methoxylation and carboxamidation to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the triazole ring can yield triazoline derivatives.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavor and fragrance industries.
3-(2-furyl)acrylic acid: A furan derivative with applications in organic synthesis and materials science.
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
